4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclization of quinoline derivatives with triazole precursors under controlled conditions. For instance, the reductive cyclization of 2’-nitrochalcones using formic acid as a CO surrogate has been reported as an effective method for synthesizing quinoline derivatives . Additionally, microwave-assisted synthesis has been employed to accelerate the reaction process and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free microwave-assisted synthesis, can also be advantageous in reducing environmental impact and improving safety .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline and triazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline or triazole rings.
Scientific Research Applications
4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with active site residues of enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and mepacrine share the quinoline moiety and have similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.
Uniqueness
4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is unique due to the combination of the quinoline and triazole moieties within a single molecule, providing a versatile scaffold for chemical modifications and potential biological activities. This dual functionality allows for a broader range of applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C17H12N4OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4OS/c22-12-8-6-11(7-9-12)16-19-20-17(23)21(16)15-5-1-4-14-13(15)3-2-10-18-14/h1-10,22H,(H,20,23) |
InChI Key |
VSNLAZKVACCHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.